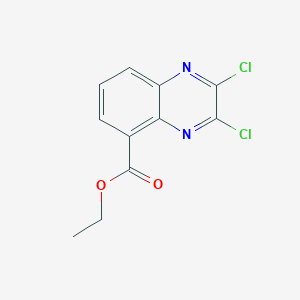

Ethyl 2,3-dichloroquinoxaline-5-carboxylate

Overview

Description

Ethyl 2,3-dichloroquinoxaline-5-carboxylate is a chemical compound with the molecular formula C11H8Cl2N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dichloroquinoxaline-5-carboxylate typically involves the reaction of 2,3-dichloroquinoxaline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloroquinoxaline-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms in the quinoxaline ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding dihydroquinoxaline derivative using reducing agents like sodium borohydride.

Oxidation: Oxidative reactions can convert the compound into quinoxaline-5-carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base like potassium carbonate.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions, typically in anhydrous solvents like tetrahydrofuran or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, often in aqueous or mixed solvent systems.

Major Products Formed

Nucleophilic substitution: Substituted quinoxaline derivatives with various functional groups.

Reduction: Dihydroquinoxaline derivatives.

Oxidation: Quinoxaline-5-carboxylic acid and other oxidized products.

Scientific Research Applications

Pharmacological Applications

Ethyl 2,3-dichloroquinoxaline-5-carboxylate has garnered attention due to its potential therapeutic properties. It serves as an important precursor in the synthesis of various biologically active compounds.

Antitumor Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antitumor properties. These compounds can be modified to enhance their efficacy against different cancer cell lines. For instance, studies have shown that introducing specific substituents at the 2 or 3 positions can yield compounds with improved activity against tumor cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It is believed that the dichloro substitution pattern contributes to the modulation of inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of quinoxaline derivatives. This compound has been shown to exhibit protective effects in models of neurodegenerative diseases, suggesting its utility in treating conditions such as Alzheimer's and Parkinson's disease .

Synthetic Applications

This compound is not only valuable for its biological properties but also as a versatile building block in organic synthesis.

Synthesis of Quinoxaline Derivatives

The compound serves as a key intermediate in synthesizing various quinoxaline derivatives. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of diverse functional groups, enhancing the structural diversity of synthesized compounds .

Cross-Coupling Reactions

This compound has been utilized in cross-coupling reactions, which are pivotal in constructing complex organic molecules. These reactions enable the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .

Case Study: Antitumor Activity Assessment

A study evaluated the antitumor activity of this compound derivatives against various cancer cell lines. The results demonstrated that certain modifications to the compound significantly enhanced its cytotoxicity, indicating promising avenues for further development .

Case Study: Neuroprotective Mechanisms

In exploring neuroprotective mechanisms, researchers found that this compound could inhibit specific pathways involved in neuronal cell death. This finding supports its potential application in treating neurodegenerative diseases and warrants further investigation into its mechanisms of action .

Data Tables

Mechanism of Action

The mechanism of action of ethyl 2,3-dichloroquinoxaline-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets to modulate biological pathways. The presence of chlorine atoms and the quinoxaline ring structure contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Ethyl 2,3-dichloroquinoxaline-5-carboxylate can be compared with other quinoxaline derivatives, such as:

2,3-dichloroquinoxaline: Lacks the ethyl ester group, which may affect its solubility and reactivity.

Ethyl quinoxaline-5-carboxylate: Lacks the chlorine atoms, which may influence its chemical reactivity and biological activity.

2,3-dimethylquinoxaline-5-carboxylate: Contains methyl groups instead of chlorine atoms, leading to different steric and electronic properties.

The unique combination of chlorine atoms and the ethyl ester group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 2,3-dichloroquinoxaline-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, are characterized by their ability to interact with various biological targets. They have shown significant antimicrobial , antifungal , antiviral , and anticancer properties. The unique structural features of these compounds, particularly the presence of chlorine atoms and carboxylate groups, enhance their reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in drug metabolism, such as CYP1A2. This inhibition can alter the pharmacokinetics of co-administered drugs.

- Interaction with Biological Targets : this compound binds to various receptors and enzymes, influencing their activity. For instance, it has been shown to interact with the serotonin receptor (5-HT3A), which may contribute to its pharmacological effects .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that the presence of electron-withdrawing groups like chlorine at specific positions significantly enhances the compound's biological activity. For example, modifications in the quinoxaline structure can lead to varying degrees of anticancer potency against different cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Doxorubicin | MCF-7 | 3.23 | |

| This compound | HCT-116 | 1.9 | |

| This compound | MCF-7 | 2.3 |

These findings indicate that subtle changes in molecular structure can lead to significant variations in biological activity.

Case Studies and Research Findings

- Anticancer Activity : Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro tests on cancer cell lines such as HCT116 and MCF-7 revealed IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Properties : Research has highlighted the compound's effectiveness against various microbial strains. The presence of both chlorine and carboxylate groups is crucial for enhancing its antimicrobial efficacy.

- Pharmacological Applications : this compound is being explored for its potential in developing new pharmaceuticals targeting diseases such as cancer and infectious diseases due to its ability to modulate enzyme activities and receptor interactions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2,3-dichloroquinoxaline-5-carboxylate to improve yield and purity?

Methodological Answer: Synthesis optimization begins with selecting appropriate starting materials (e.g., quinoxaline derivatives) and reaction conditions. Key steps include:

- Reagent Selection : Use high-purity dichlorination agents (e.g., POCl₃ or SOCl₂) to ensure complete chlorination at positions 2 and 3 .

- Temperature Control : Maintain temperatures between 80–100°C during esterification to minimize side reactions like hydrolysis of the carboxylate group.

- Purification : Employ column chromatography with a polar stationary phase (e.g., silica gel) and gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the ester group (δ ~4.3 ppm for CH₂CH₃ and ~165 ppm for carbonyl) and aromatic protons (δ 7.5–8.5 ppm for quinoxaline). Discrepancies in peak splitting may indicate rotational isomerism .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺ at m/z 285.01) and detects impurities.

- IR Spectroscopy : Identify ester carbonyl stretching (~1720 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the supramolecular assembly of this compound, and what techniques resolve these interactions?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s hydrogen-bonding rules to classify motifs (e.g., R₂²(8) rings) using X-ray crystallography data. The ester carbonyl and chlorine atoms may act as hydrogen-bond acceptors .

- X-ray Diffraction : Refine crystal structures with SHELX software (e.g., SHELXL for small-molecule refinement) to identify intermolecular interactions. For ambiguous data, cross-validate with Hirshfeld surface analysis to resolve packing ambiguities .

Q. What methodologies resolve contradictions in crystallographic data for this compound, such as disorder or twinning?

Methodological Answer:

- Disorder Modeling : Use SHELXL’s PART instruction to model atomic disorder. Apply restraints (e.g., SIMU/ISOR) to thermal parameters for overlapping atoms.

- Twinning Analysis : For twinned crystals, employ TWIN/BASF commands in SHELX to deconvolute diffraction patterns. Validate with the R₁ factor (<5% for high-quality data) .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How should researchers design SAR studies for quinoxaline derivatives to address contradictory bioactivity data?

Methodological Answer:

- Structural Modulation : Synthesize analogs with variations in substituents (e.g., replacing Cl with Br or modifying the ester group). Compare IC₅₀ values against biological targets (e.g., kinases) .

- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. Address outliers via residual analysis or principal component analysis (PCA) .

- Target Validation : Use CRISPR-Cas9 knockouts to confirm target specificity and rule off-target effects.

Properties

IUPAC Name |

ethyl 2,3-dichloroquinoxaline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-4-3-5-7-8(6)15-10(13)9(12)14-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRQNSWCIMNUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.